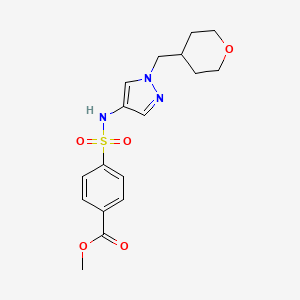

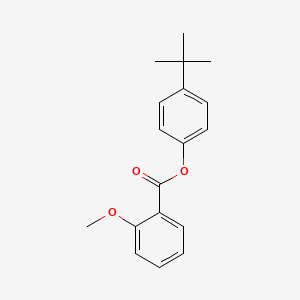

methyl 4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

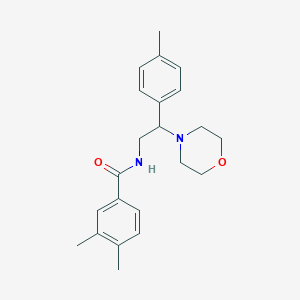

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. It also contains a tetrahydropyran ring, which is a common structural motif in many natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyran ring would contribute to the three-dimensionality of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Structural and Synthetic Applications

Hydrogen-bonded Supramolecular Structures : Compounds with structural similarities to Methyl 4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate have been studied for their hydrogen-bonded supramolecular structures. These studies reveal intricate patterns of hydrogen bonding that result in one-, two-, and three-dimensional structures, offering insights into the design of new materials with specific properties (Portilla et al., 2007).

Catalysis in Synthesis : The use of tetra-methyl ammonium hydroxide has been demonstrated as a mild, efficient, and cheap catalyst for synthesizing various derivatives, including those related to pyran structures. This showcases the compound's role in facilitating the synthesis of complex organic molecules under benign conditions (Balalaie et al., 2007).

Suzuki–Miyaura Cross-Coupling Reactions : Bulky pyrazole-based ligands, akin to the functional groups in this compound, have been utilized to stabilize metal complexes in Suzuki–Miyaura cross-coupling reactions. This demonstrates the potential of such compounds in facilitating important reactions for forming carbon-carbon bonds, critical in organic synthesis and pharmaceutical drug development (Ocansey et al., 2018).

Potential Biological Applications

Antihyperglycemic Agents : The structural framework of similar compounds has been explored in the development of new antihyperglycemic agents. This research highlights the compound's relevance in addressing diabetes by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Anticancer and Anti-Inflammatory Activities : Derivatives of compounds structurally related to this compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies underscore the versatile pharmacological profiles that can be attained by manipulating the compound's chemical structure (Ş. Küçükgüzel et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-24-17(21)14-2-4-16(5-3-14)26(22,23)19-15-10-18-20(12-15)11-13-6-8-25-9-7-13/h2-5,10,12-13,19H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYYZLKRBCNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)

![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)